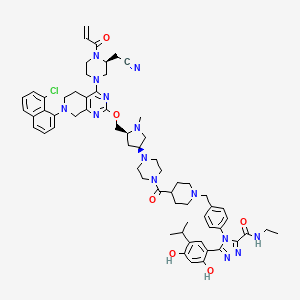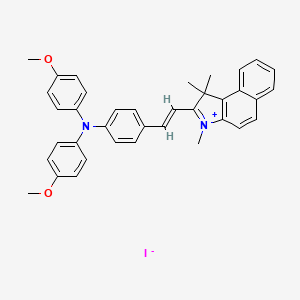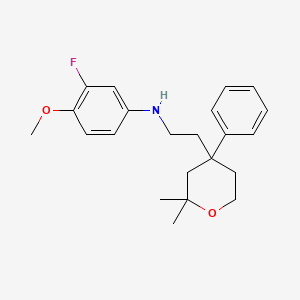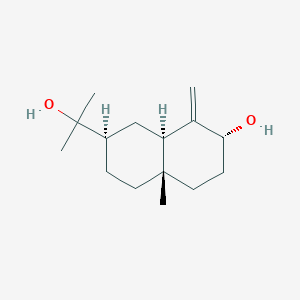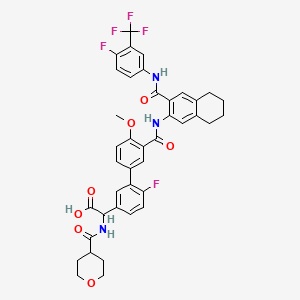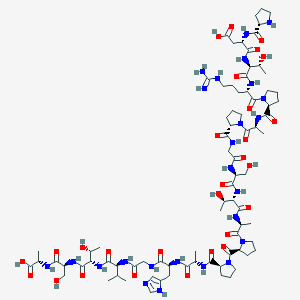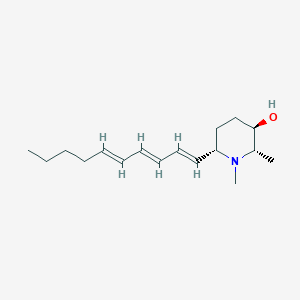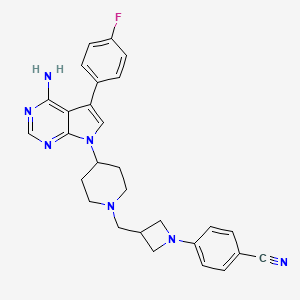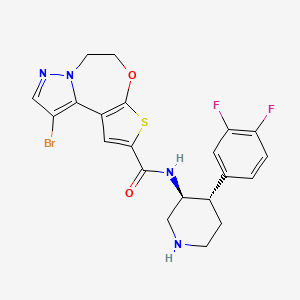
Antimalarial agent 37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 37 is a compound that has shown significant potential in the treatment of malaria, a disease caused by Plasmodium parasites and transmitted through the bites of infected mosquitoes. Malaria remains a major global health concern, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 37 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-ethylphenyl-3-thiosemicarbazide with benzaldehydes to form thiosemicarbazone ligands. These ligands are then complexed with transition metals such as cobalt, nickel, copper, and zinc to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. Advanced techniques like molecular docking and density functional theory (DFT) analysis are often employed to enhance the efficiency and efficacy of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Antimalarial agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
These derivatives are often evaluated for their efficacy against Plasmodium species .
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 37 has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and potential as a building block for synthesizing other antimalarial agents.
Biology: Researchers investigate the biological activity of the compound against Plasmodium parasites and its potential to inhibit parasite growth.
Medicine: The compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections.
Wirkmechanismus
The mechanism of action of Antimalarial agent 37 involves its interaction with specific molecular targets within the Plasmodium parasite. The compound is believed to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth and replication. Molecular docking studies have shown that the compound binds to key enzymes and proteins, disrupting their function and ultimately killing the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antimalarial agent 37 include other thiosemicarbazone ligands and their metal complexes, such as:
- 4-ethylphenyl-3-thiosemicarbazide
- Benzaldehyde-based thiosemicarbazones
- Transition metal complexes of thiosemicarbazones
Uniqueness
This compound is unique due to its high potency and efficacy against Plasmodium parasites. The compound’s ability to form stable complexes with transition metals enhances its antimalarial activity, making it a promising candidate for further development as an antimalarial drug .
Eigenschaften
Molekularformel |
C32H29F6N5O2S |
|---|---|
Molekulargewicht |
661.7 g/mol |
IUPAC-Name |
N-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-5-(trifluoromethyl)phenyl]-5-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45) |
InChI-Schlüssel |
BTGSBHHFFZEONB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


